(4-Ethenylphenyl)(dimethyl)silanol
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Overview
Description
(4-Ethenylphenyl)(dimethyl)silanol is an organosilicon compound with the molecular formula C10H14OSi. It is also known as (4-vinylphenyl)dimethylsilanol. This compound features a silicon atom bonded to a hydroxyl group, two methyl groups, and a phenyl group substituted with a vinyl group at the para position. The presence of the vinyl group makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Ethenylphenyl)(dimethyl)silanol can be synthesized through several methods:
Hydrosilylation Reaction: This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with dimethyldichlorosilane, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrosilylation processes due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Ethenylphenyl)(dimethyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Silanones and siloxanes.
Reduction: Ethyl-substituted silanols.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
(4-Ethenylphenyl)(dimethyl)silanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of silicone-based materials, adhesives, and coatings.
Mechanism of Action
The mechanism of action of (4-ethenylphenyl)(dimethyl)silanol involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, carbon, and other elements, making it a versatile compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanol: Similar structure but with three methyl groups instead of a phenyl and vinyl group.
Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups.
Dimethylsilanediol: Contains two methyl groups and two hydroxyl groups.
Uniqueness
(4-Ethenylphenyl)(dimethyl)silanol is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organosilicon compounds .
Properties
CAS No. |
17887-73-9 |
---|---|
Molecular Formula |
C10H14OSi |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
(4-ethenylphenyl)-hydroxy-dimethylsilane |
InChI |
InChI=1S/C10H14OSi/c1-4-9-5-7-10(8-6-9)12(2,3)11/h4-8,11H,1H2,2-3H3 |
InChI Key |
GMEGVVRMLAUJHX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C=C)O |
Origin of Product |
United States |
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